molecular formula C9H8BrF2NO B3031725 3-bromo-N-(2,4-difluorophenyl)propanamide CAS No. 647824-44-0

3-bromo-N-(2,4-difluorophenyl)propanamide

Cat. No. B3031725
CAS RN: 647824-44-0
M. Wt: 264.07 g/mol
InChI Key: NWCPINJAXDNUIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated compounds is a common theme in the provided papers. For instance, the use of 2-bromo-3,3,3-trifluoropropene (BTP) in photocatalytic reactions to generate gem-difluoro vinyl radicals is discussed, which could be related to the synthesis of brominated propanamides . Additionally, the preparation of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for the chemoselective preparation of bromodifluoromethyl thiazoles indicates the versatility of brominated synthons in creating various compounds .

Molecular Structure Analysis

The molecular structure of brominated compounds is well-documented, with single crystal X-ray diffraction being a common method for analysis. For example, the crystal structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was determined, showing it belongs to the monoclinic system . This suggests that similar brominated propanamides could also exhibit complex crystal structures.

Chemical Reactions Analysis

Brominated compounds are often used as intermediates or initiators in chemical reactions. The study of propane 3-bromo-1-(triphenyl phosphonium) cations shows their use as brominating agents for unsaturated compounds . This indicates that "3-bromo-N-(2,4-difluorophenyl)propanamide" could potentially act as an intermediate in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For instance, the crystal structures of brominated imidazolium bromides reveal the presence of hydrogen bonding and halogen bonding, which could affect the compound's solubility and stability . Similarly, the synthesis and characterization of 1,3-propanediylbis(triphenylphosphonium) salts demonstrate their thermal and physicochemical stability .

Case Studies

While there are no direct case studies on "3-bromo-N-(2,4-difluorophenyl)propanamide," the papers provide examples of brominated compounds with herbicidal activity and potential in drug discovery . These applications highlight the importance of understanding the synthesis, structure, and properties of brominated compounds for their effective use in various fields.

properties

IUPAC Name

3-bromo-N-(2,4-difluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO/c10-4-3-9(14)13-8-2-1-6(11)5-7(8)12/h1-2,5H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCPINJAXDNUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381622
Record name 3-bromo-N-(2,4-difluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2,4-difluorophenyl)propanamide

CAS RN

647824-44-0
Record name 3-bromo-N-(2,4-difluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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